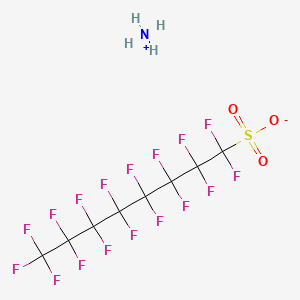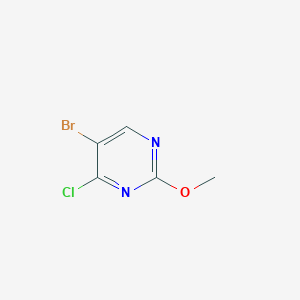
5-Amino-8-hydroxyquinoline dihydrochloride
Overview
Description
The compound of interest, 5-Amino-8-hydroxyquinoline dihydrochloride, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features an amino group at the 5th position and a hydroxyl group at the 8th position on the quinoline ring system. This structure is a key scaffold in various chemical reactions and has been explored for its potential in synthesizing a range of compounds with diverse biological activities.
Synthesis Analysis
The synthesis of derivatives of 8-hydroxyquinoline has been reported in several studies. For instance, a derivative, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, was synthesized through a series of reactions starting from a relay compound, which was chlorinated and then treated with ammonia . Another study reported the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline, followed by various reactions to yield a range of compounds with antimicrobial activities . Additionally, novel 5,7-disubstituted 8-hydroxyquinolines were synthesized using a Mannich reaction involving secondary amines and 5-cyano or 5-azidomethyl-8-hydroxyquinoline .
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline derivatives is characterized by the presence of substituents at specific positions on the quinoline ring, which can significantly influence the compound's properties and reactivity. For example, the X-ray structure of a product obtained from 5-cyanomethyl-8-hydroxyquinoline and piperidine was reported, providing insights into the three-dimensional arrangement of atoms in the molecule .
Chemical Reactions Analysis
Various chemical reactions involving 8-hydroxyquinoline derivatives have been explored. A metal-free C-5 hydroxylation of 8-aminoquinoline amide was developed, which is believed to proceed through a single-electron-transfer pathway . The study of proton-transfer compounds of 4,5-dichlorophthalic acid with 8-hydroxyquinoline and related molecules revealed one-dimensional hydrogen-bonded chain structures, illustrating the utility of these compounds in forming low-dimensional structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline derivatives are influenced by the nature of the substituents and the overall molecular structure. The antimicrobial activity screening of synthesized compounds, as mentioned in one study, suggests that these derivatives can interact with biological systems, which is indicative of their potential pharmacological properties . The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, which provide detailed information about their composition and structure .
Scientific Research Applications
Antimicrobial and Antifungal Activities
5-Amino-8-hydroxyquinoline derivatives have been explored for their antimicrobial properties. Studies have shown significant antimicrobial and antifungal activities against various strains of bacteria and fungi. These properties highlight the potential of these compounds in developing new antimicrobial agents. For example, a study synthesized novel ligands and metal complexes with 8-hydroxyquinoline derivatives, demonstrating their effectiveness against several bacterial and fungal strains (Patel & Patel, 2017). Another study synthesized and evaluated sulfonohydrazide‐substituted 8‐hydroxyquinoline derivatives, finding significant increases in antimicrobial and antifungal activities compared to parent compounds (Dixit et al., 2010).
Anticorrosion Applications
5-Amino-8-hydroxyquinoline derivatives have shown potential as anticorrosion agents for metals. Research indicates that these compounds effectively inhibit corrosion of carbon steel in acidic solutions. This application is crucial in industries where metal longevity and integrity are vital (Faydy et al., 2017).
Dental Plaque Inhibition
Some derivatives of 5-Amino-8-hydroxyquinoline, such as those with various substitutions, have been synthesized and tested for their in vitro antiplaque activity. These studies contribute to dental healthcare, exploring new compounds that could potentially reduce dental plaque formation and improve oral hygiene (Warner et al., 1975).
Potential Anticancer Agent
5-Amino-8-hydroxyquinoline (5A8HQ) has been identified as a potential anticancer candidate due to its proteasome inhibitory activity. This property makes it a promising compound for cancer treatment, especially in synergizing with other anticancer drugs like bortezomib. The interaction of 5A8HQ with serum proteins has been studied, indicating its potential for good bioavailability in plasma and efficacy as a pharmacological agent (Ruankham et al., 2021).
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis and characterization of metal complexes involving 5-substituted 8-hydroxyquinoline derivatives. These studies are significant in the field of inorganic chemistry, exploring the binding capabilities of these compounds with metals and their potential applications (Li & Xu, 2008).
Safety And Hazards
This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-aminoquinolin-8-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQDJAUGGZFPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583526 | |
| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-8-hydroxyquinoline dihydrochloride | |
CAS RN |
21302-43-2 | |
| Record name | 5-Aminoquinolin-8-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-8-hydroxyquinoline Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)








![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)


